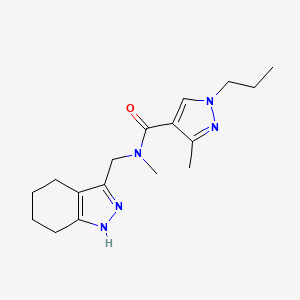![molecular formula C12H17N5O2 B5626609 2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626609.png)
2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives, including compounds similar to 2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one, typically involves cyclization reactions and the addition of specific functional groups to achieve the desired chemical structure. For example, Tsukamoto et al. (1995) demonstrated the synthesis of related compounds through Michael addition reactions followed by cyclization, indicating a common approach to constructing the spirocyclic core of such molecules (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a spirocyclic core, often involving a 1,4-diazaspiro[4.5]decanone framework. Farag et al. (2008) highlighted the synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, showcasing the regioselective synthesis that leads to complex spirocyclic structures, which are closely related to our compound of interest (Farag et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various biological targets due to the presence of functional groups that can engage in hydrogen bonding, ionic interactions, and other types of chemical bonding. The study by Guillon et al. (2020) on a similar compound elucidates its potential interactions with biological targets, providing insight into the chemical behavior of these molecules (Guillon et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in various fields. While specific data on "2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one" was not found, the general class of diazaspirodecanone derivatives tends to have moderate to high solubility in organic solvents, which is important for their use in chemical reactions and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of diazaspirodecanone derivatives, including their reactivity, stability under various conditions, and interaction with other chemical entities, are influenced by the spirocyclic structure and the specific functional groups present. The synthesis and study of related compounds, as discussed by Fu et al. (2014), provide valuable insights into the reactivity patterns and potential chemical transformations of these molecules (Fu et al., 2014).
Propiedades
IUPAC Name |
2-[2-(1,2,4-triazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c18-10(6-16-8-14-15-9-16)17-5-3-12(7-17)2-1-4-13-11(12)19/h8-9H,1-7H2,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWBIWFAJJLOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN3C=NN=C3)C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5626530.png)

![2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole](/img/structure/B5626538.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B5626549.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5626564.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5626570.png)

![5,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5626580.png)
![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5626601.png)
![(4S)-3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5626617.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)
![8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5626622.png)